molecular formula C15H16N2O4S B4289000 ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate

ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate

Cat. No. B4289000
M. Wt: 320.4 g/mol
InChI Key: RPADVVUEHSHNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate, commonly known as AM-2201, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the late 2000s and has since been used in various studies to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

AM-2201 acts as a potent agonist of the CB1 and CB2 receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine, which can produce feelings of euphoria and relaxation. The exact mechanism of action of AM-2201 is still not fully understood and requires further research.
Biochemical and Physiological Effects:
AM-2201 has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, which means it can reduce pain. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, AM-2201 has been shown to have anti-anxiety properties, which can help reduce feelings of anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AM-2201 in lab experiments is its potency. It is a highly potent agonist of the CB1 and CB2 receptors, which means it can produce strong effects at low doses. Additionally, its relatively simple synthesis method makes it easy to obtain for research purposes.
One of the limitations of using AM-2201 in lab experiments is its potential for abuse. It is a synthetic cannabinoid that has been associated with a range of adverse effects, including addiction, psychosis, and even death. Therefore, it is important to use caution when handling and using AM-2201 in lab experiments.

Future Directions

There are several future directions for research on AM-2201. One area of interest is its potential therapeutic applications. Studies have shown that it has analgesic, anti-inflammatory, and anti-anxiety properties, which could make it a promising candidate for the treatment of various medical conditions.
Another area of interest is its mechanism of action. While it is known to activate the CB1 and CB2 receptors in the brain, the exact mechanism of action is still not fully understood. Further research is needed to fully understand how AM-2201 produces its effects in the body.
Conclusion:
In conclusion, AM-2201 is a synthetic cannabinoid that has been widely used in scientific research. It has been shown to have analgesic, anti-inflammatory, and anti-anxiety properties, and has potential therapeutic applications. While it is a potent agonist of the CB1 and CB2 receptors, caution should be used when handling and using AM-2201 in lab experiments due to its potential for abuse. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

AM-2201 has been used in various scientific studies to understand its mechanism of action and potential therapeutic applications. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are the same receptors that are activated by THC, the active ingredient in marijuana. Studies have also shown that AM-2201 has analgesic, anti-inflammatory, and anti-anxiety properties.

properties

IUPAC Name

ethyl 4-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-4-21-14(20)6-12(19)8-22-15-11(7-16)5-13(10(3)18)9(2)17-15/h5H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADVVUEHSHNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=C(C=C1C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate
Reactant of Route 3
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ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate
Reactant of Route 4
ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate
Reactant of Route 5
ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate

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